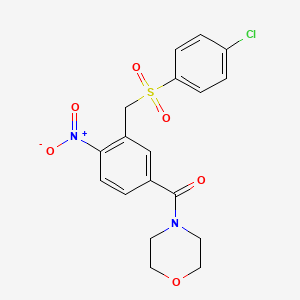
Tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate, also known as TPTZ, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. TPTZ is a thiazole derivative that has been synthesized using various methods and has been found to have a wide range of applications in scientific research.
Mecanismo De Acción
The mechanism of action of Tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate involves the formation of a complex with iron ions, which results in a change in the fluorescence emission of Tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate. This change in fluorescence can be used to detect the presence of iron ions in biological systems.
Biochemical and Physiological Effects:
Tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate has been found to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties and has been found to protect against oxidative stress-induced damage. Tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate has also been found to have anti-inflammatory properties, which may make it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate is its high sensitivity and selectivity for iron ions. This makes it an ideal tool for the detection of iron ions in biological systems. However, one limitation of Tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of Tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate in scientific research. One potential application is in the development of new therapies for iron-related diseases, such as iron overload disorders. Tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate may also be used as a tool for the detection of iron ions in cancer cells, which may aid in the development of new cancer therapies. Additionally, Tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate may be used in the development of new fluorescent probes for the detection of other reactive species in biological systems.
Métodos De Síntesis
Tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate can be synthesized using various methods, including the reaction of 2-amino-4-tert-butyl-3-methylpyrrole with 2-bromoacetic acid, followed by the reaction with thioamide. Another method involves the reaction of 2-amino-4-tert-butyl-3-methylpyrrole with 2-chloroacetyl chloride, followed by the reaction with thioamide. These methods have been found to be effective in producing Tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate with high yields and purity.
Aplicaciones Científicas De Investigación
Tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate has been extensively studied for its potential applications in scientific research. One of the most notable applications of Tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate is in the field of biochemistry, where it has been used as a fluorescent probe for the detection of reactive oxygen species (ROS). Tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate has also been used as a tool for the detection of iron ions in biological systems.
Propiedades
IUPAC Name |
tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-8-10(12(16)17-13(2,3)4)18-11(15-8)9-5-6-14-7-9/h9,14H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTABXIDRYMHNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCNC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-Methylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine](/img/structure/B2947475.png)


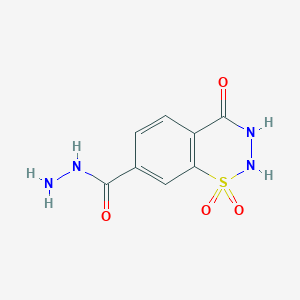
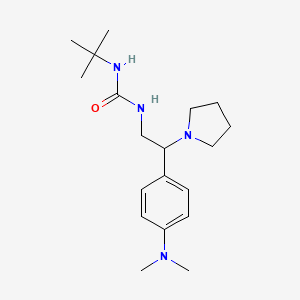
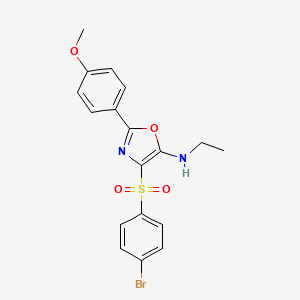
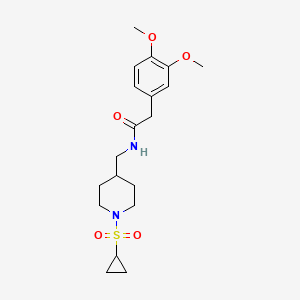
![2-(1,3-Benzodioxol-5-yloxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2947484.png)
![N-{5-[(4-benzylpiperidin-1-yl)carbonyl]-2-piperazin-1-ylpyridin-3-yl}cyclopropanecarboxamide](/img/structure/B2947488.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2947490.png)
![Methyl 2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate](/img/structure/B2947491.png)
